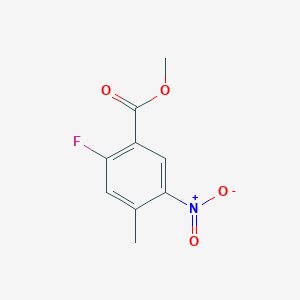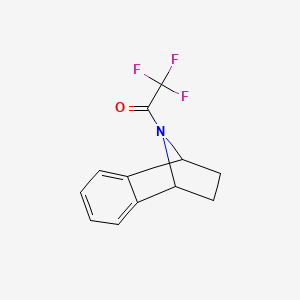
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-
Übersicht
Beschreibung
Ethanone, or acetyl ketone, is a simple ketone. When substituted with various groups, such as trifluoro groups or tetrahydronaphthalen-1,4-imin-9-yl group, the properties of the molecule can change significantly .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a trifluoroacetophenone with another compound. For example, a novel fluorinated aromatic dianhydride was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .Molecular Structure Analysis
The molecular structure of such compounds typically includes a carbonyl group (C=O) attached to a trifluoromethyl group (CF3) and a phenyl ring or a tetrahydronaphthalen-1,4-imin-9-yl group .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the other reactants and conditions. For instance, the aforementioned dianhydride was used to prepare a series of fluorinated aromatic polyimides .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be quite diverse. For instance, the fluorinated polyimides derived from a similar compound were found to be soluble in many polar organic solvents, have good thermal stability, and possess low dielectric constants .Wissenschaftliche Forschungsanwendungen
Chemical Composition and Biological Activity
Research on chemical compounds with complex structures, such as those containing tetrahydronaphthalene derivatives, has shown significant biological activity. For instance, compounds extracted from Impatiens balsamina have demonstrated a range of biological activities, including antiallergic, antitumor, and antimicrobial effects. These findings are crucial for the development of new pharmaceuticals and understanding the chemical basis of biological effects (Zolotykh et al., 2022).
Environmental and Health Impacts
Understanding the environmental fate and health impacts of chemical compounds, especially those used in industrial applications, is vital. Studies on novel brominated flame retardants have highlighted the importance of research on their occurrence, environmental fate, and potential risks, which can inform safety regulations and environmental protection measures (Zuiderveen et al., 2020).
Toxicity and Metabolism
The metabolism and toxicity of chemical compounds, including those with fluorinated elements, are critical areas of research. These studies contribute to our understanding of how chemical compounds are processed by living organisms and their potential toxic effects, guiding safe usage and exposure limits (Fiserova-Bergerova, 1977).
Synthesis and Applications
Research on the synthesis and application of chemical compounds, including polytetrafluoroethylene (PTFE), highlights the significance of chemical engineering in developing materials with specific properties for industrial, medical, and technological applications. This research supports innovations in material science and engineering (Puts et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)11(17)16-9-5-6-10(16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJHEXWUOZBYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



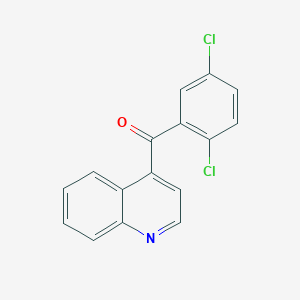
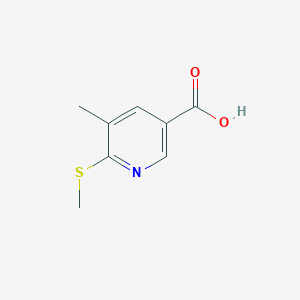
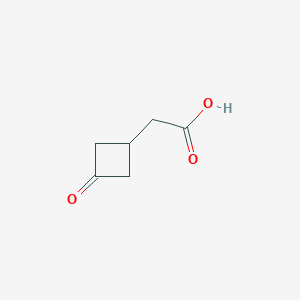
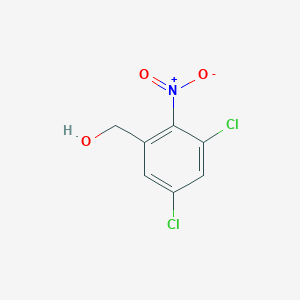
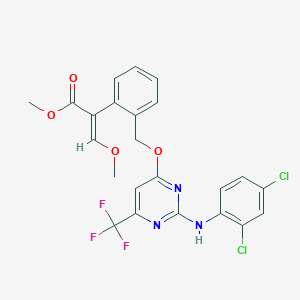
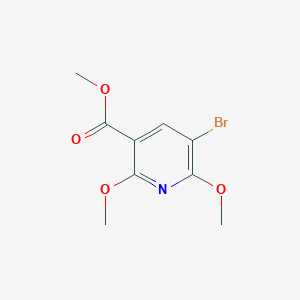
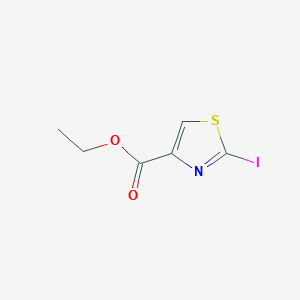
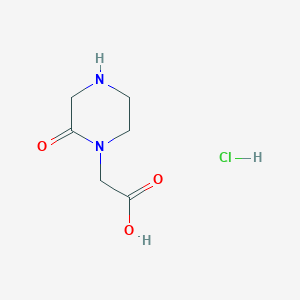
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
